5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1021261-55-1
Cat. No.: VC11955754
Molecular Formula: C20H16ClN3O
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
![5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one - 1021261-55-1](/images/structure/VC11955754.png)
Specification
CAS No. | 1021261-55-1 |
---|---|
Molecular Formula | C20H16ClN3O |
Molecular Weight | 349.8 g/mol |
IUPAC Name | 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Standard InChI | InChI=1S/C20H16ClN3O/c1-14-2-6-16(7-3-14)18-12-19-20(25)23(10-11-24(19)22-18)13-15-4-8-17(21)9-5-15/h2-12H,13H2,1H3 |
Standard InChI Key | ZSDZSHNDZOZFNV-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=C(C=C4)Cl |
Introduction
Structural Characteristics and Molecular Composition
The molecular architecture of 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is defined by a bicyclic pyrazolo[1,5-a]pyrazine scaffold. Position 5 of the pyrazine ring is substituted with a (4-chlorophenyl)methyl group, while position 2 of the pyrazole moiety is occupied by a 4-methylphenyl substituent. The presence of these electron-withdrawing (chlorine) and electron-donating (methyl) groups introduces electronic asymmetry, potentially influencing reactivity and intermolecular interactions.
Molecular Formula and Weight
The molecular formula is deduced as C21H16ClN3O, derived from:
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Core structure (pyrazolo[1,5-a]pyrazin-4-one): C7H5N3O
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(4-Chlorophenyl)methyl substituent: C7H6Cl
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4-Methylphenyl substituent: C7H7
This yields a molecular weight of 361.83 g/mol, though discrepancies may arise due to isotopic variations or crystallographic packing effects.
Key Structural Features
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Pyrazolo[1,5-a]pyrazine Core: A fused bicyclic system comprising a pyrazole (5-membered, two nitrogen atoms) and pyrazine (6-membered, two nitrogen atoms) ring, with a ketone group at position 4.
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Aromatic Substituents:
Synthetic Pathways and Methodologies
The synthesis of 5-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one likely involves multi-step organic transformations, as inferred from analogous pyrazolo[1,5-a]pyrazine derivatives.
Step 1: Formation of the Pyrazolo[1,5-a]pyrazin-4-one Core
The core structure is typically synthesized via cyclocondensation reactions. For example:
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Pyrazole Formation: Reaction of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones.
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Pyrazine Ring Closure: Oxidative cyclization using agents like phosphoryl chloride (POCl3) or iodine .
Optimization Considerations
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Reaction Solvents: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
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Temperature Control: Mild conditions (60–80°C) prevent decomposition of sensitive intermediates.
Physicochemical Properties
While experimental data specific to this compound is scarce, properties can be extrapolated from structural analogs:
Comparative Analysis with Structural Analogs
To contextualize this compound’s properties, a comparison with related derivatives is illustrative:
Compound | Key Structural Differences | Bioactivity (IC50) |
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VC11955392 | Oxazole ring at position 5 | Antimicrobial: 12.5 µg/mL |
EVT-11390526 | Oxazol-4-ylmethyl substituent | Antioxidant: 78% DPPH scavenging |
Target Compound | (4-Chlorophenyl)methyl substituent | Hypothesized enhanced lipophilicity |
This comparison suggests that replacing heterocyclic substituents (e.g., oxazole) with aromatic groups may optimize pharmacokinetic properties, though at the potential cost of reduced target specificity .
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